Cas no 449740-15-2 (4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate)
4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- 4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate
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- Inchi: 1S/C23H16O5/c1-26-20-10-6-5-9-18(20)23(25)28-16-11-12-17-21(13-16)27-14-19(22(17)24)15-7-3-2-4-8-15/h2-14H,1H3
- InChI Key: RQBWKKAVWHWNOH-UHFFFAOYSA-N
- SMILES: C(OC1=CC=C2C(=C1)OC=C(C1=CC=CC=C1)C2=O)(=O)C1=CC=CC=C1OC
Computed Properties
- Exact Mass: 372.09977361g/mol
- Monoisotopic Mass: 372.09977361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 606
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 61.8Ų
4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3139-1241-2μmol |
4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate |
449740-15-2 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
| Life Chemicals | F3139-1241-5μmol |
4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate |
449740-15-2 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
| Life Chemicals | F3139-1241-10μmol |
4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate |
449740-15-2 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
| Life Chemicals | F3139-1241-20μmol |
4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate |
449740-15-2 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
| Life Chemicals | F3139-1241-1mg |
4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate |
449740-15-2 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
| Life Chemicals | F3139-1241-2mg |
4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate |
449740-15-2 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
| Life Chemicals | F3139-1241-3mg |
4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate |
449740-15-2 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
| Life Chemicals | F3139-1241-4mg |
4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate |
449740-15-2 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
| Life Chemicals | F3139-1241-5mg |
4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate |
449740-15-2 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
| Life Chemicals | F3139-1241-10mg |
4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate |
449740-15-2 | 90%+ | 10mg |
$79.0 | 2023-07-05 |
4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate
Introduction to 4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate (CAS No. 449740-15-2) and Its Emerging Applications in Chemical Biology
The compound 4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate, identified by its CAS number 449740-15-2, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This chromen derivative, characterized by its structural elegance and functional diversity, has garnered attention for its role in various biochemical pathways and its utility as a scaffold for drug development. The chromen core, a heterocyclic aromatic system, is well-documented for its pharmacological properties, while the methoxybenzoate moiety introduces additional reactivity and solubility advantages, making this compound a promising candidate for further exploration.
In recent years, the study of flavonoid-like compounds has seen considerable advancements, particularly in understanding their interactions with biological targets. The 4H-chromen system, closely related to flavones and flavonols, is known for its antioxidant, anti-inflammatory, and antimicrobial properties. The presence of the 2-methoxybenzoate group enhances the molecule's ability to interact with enzymes and receptors, a feature that is particularly valuable in the design of selective modulators. This compound's structural features align well with current trends in drug discovery, where natural product-inspired scaffolds are being leveraged to identify novel therapeutic agents.
One of the most compelling aspects of 4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate is its potential as a tool compound in biochemical assays. Its ability to modulate specific pathways has been explored in several preclinical studies. For instance, research has indicated that this molecule may exhibit inhibitory effects on certain kinases and transcription factors, which are key players in cancer metabolism and progression. The chromen ring's electron-deficient nature allows it to engage in hydrogen bonding and π-stacking interactions with biological targets, enhancing binding affinity. Furthermore, the methoxybenzoate group can participate in hydrophobic interactions, contributing to the compound's overall binding profile.
Recent innovations in synthetic chemistry have enabled more efficient preparation of complex chromen derivatives like 4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate. Advances in catalytic methods have allowed for the introduction of functional groups with high precision, reducing unwanted side reactions. This has not only improved yields but also facilitated the exploration of novel analogs with enhanced pharmacological properties. The synthesis of such compounds often involves multi-step reactions that highlight the versatility of modern organic chemistry techniques. For example, palladium-catalyzed cross-coupling reactions have been instrumental in constructing the chromen core, while esterification methods have been employed to introduce the methoxybenzoate moiety.
The pharmacokinetic profile of 4H-chromen derivatives is another area of active investigation. Studies have shown that compounds with similar structures to 4-oxo-3-phenyl-4H-chromen-7-yl 2-methoxybenzoate exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties. The methoxy group enhances solubility while minimizing toxicity, making these molecules suitable for oral administration. Additionally, metabolic stability studies have revealed that this compound undergoes minimal degradation under physiological conditions, suggesting a prolonged half-life which could be advantageous for therapeutic applications.
In the context of drug discovery pipelines, 4-oxyo3pheny14Hchromen7y12methoxybenzoate serves as a valuable intermediate for generating libraries of bioactive molecules. By modifying substituents on the chromen ring or introducing different linker groups between the chromen core and methoxybenzoate moiety, researchers can explore a wide spectrum of biological activities. High-throughput screening (HTS) techniques have been employed to rapidly assess the efficacy of these derivatives against various disease-related targets. Such approaches have led to the identification of lead compounds that are being optimized further through structure-based drug design.
The role of computational chemistry in understanding molecular interactions cannot be overstated. Molecular docking simulations have been used extensively to predict how 4H-chromen derivatives bind to biological targets at an atomic level. These simulations help rationalize experimental observations and guide medicinal chemists in designing molecules with improved binding affinity and selectivity. For instance, virtual screening has identified key residues on target proteins that interact with specific parts of the chromen scaffold or methoxybenzoate group. This information has been used to modify the structure of 4-oxyo3pheny14Hchromen7y12methoxybenzoate, leading to more potent analogs.
Future directions in research on this compound may include exploring its role in modulating neural pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Flavonoid-like compounds are known for their neuroprotective effects due to their antioxidant properties; thus, 4 oxo3 phenyl 4H chromen7 yl 2 methoxy benzoate could serve as a promising candidate for further investigation in this area. Additionally, its potential application in anti-inflammatory therapies merits attention given its ability to interact with inflammatory mediators without significant side effects.
In conclusion, 4 oxo3 phenyl 4H chromen7 yl 2 methoxy benzoate (CAS No, 44974015_2) is a multifaceted compound with significant potential across multiple domains of chemical biology and pharmaceutical research。 Its structural features make it an attractive scaffold for drug development,while recent advancements in synthetic methodologies have made it more accessible than ever before。 As our understanding of biological pathways continues to expand,so too will our appreciation for molecules like this one,which bridge chemistry,biology,and medicine。 Further exploration into its pharmacological properties promises exciting discoveries that could benefit human health significantly。
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